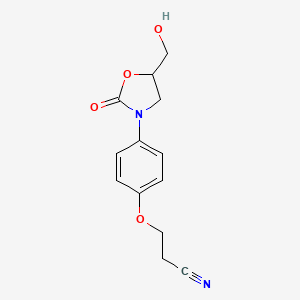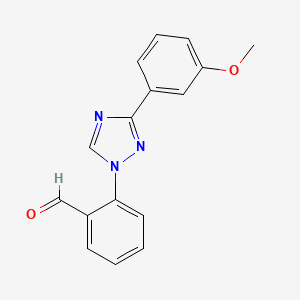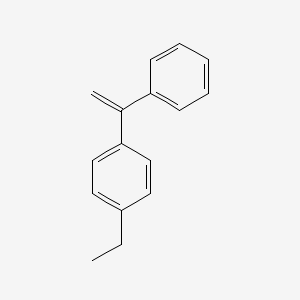
Benzene, 1-ethyl-4-(1-phenylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-ethyl-4-(1-phenylethenyl)-: is an organic compound with the molecular formula C16H16 . It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the 1-position and a phenylethenyl group at the 4-position. This compound is known for its aromatic properties and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-4-(1-phenylethenyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form ethylbenzene. This intermediate can then undergo further reactions to introduce the phenylethenyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1-ethyl-4-(1-phenylethenyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This can convert the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents like bromine (Br2) or nitric acid (HNO3) can introduce substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Br2, HNO3, AlCl3, FeCl3.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Phenylethyl derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-ethyl-4-(1-phenylethenyl)- is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers, resins, and other aromatic compounds.
Biology: In biological research, this compound is used to study the effects of aromatic hydrocarbons on biological systems. It can be used as a model compound to investigate the interactions of aromatic compounds with enzymes and receptors.
Medicine: While not directly used as a drug, derivatives of this compound can be explored for their potential pharmacological activities. Research into its analogs may lead to the development of new therapeutic agents.
Industry: In the industrial sector, Benzene, 1-ethyl-4-(1-phenylethenyl)- is used in the manufacture of specialty chemicals, including fragrances, dyes, and plasticizers. Its aromatic properties make it valuable in the production of high-performance materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-ethyl-4-(1-phenylethenyl)- involves its interaction with molecular targets through its aromatic ring. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with aromatic amino acids in receptor proteins, affecting signal transduction pathways.
Cell Membranes: The compound’s lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.
Comparaison Avec Des Composés Similaires
- Benzene, 1-ethenyl-4-ethyl-
- Benzene, 1-methoxy-4-(2-phenylethenyl)-
- Benzene, 1-ethyl-4-propyl-
Comparison: Benzene, 1-ethyl-4-(1-phenylethenyl)- is unique due to the presence of both an ethyl group and a phenylethenyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity in electrophilic substitution reactions and enhanced aromaticity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various chemical applications.
Propriétés
Numéro CAS |
77989-25-4 |
|---|---|
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-ethyl-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16/c1-3-14-9-11-16(12-10-14)13(2)15-7-5-4-6-8-15/h4-12H,2-3H2,1H3 |
Clé InChI |
UZJYPLUKFNKHNO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)

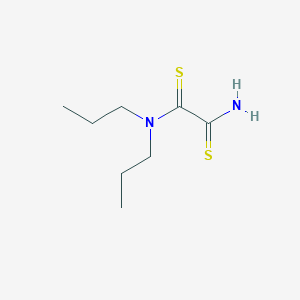
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
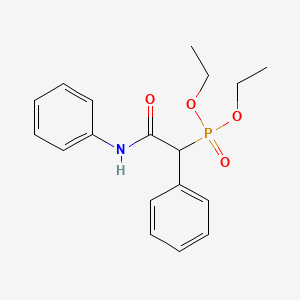
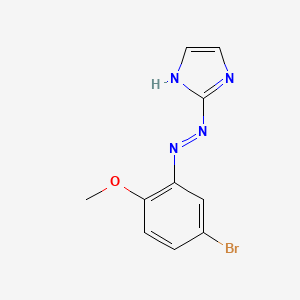

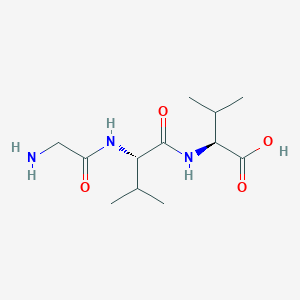
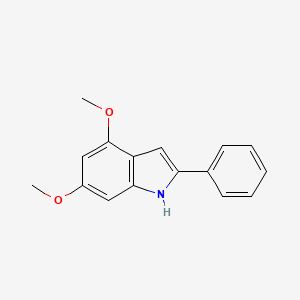

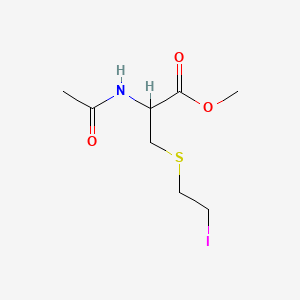
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
